molecular formula C12H25N3O B15056978 2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

Cat. No.: B15056978
M. Wt: 227.35 g/mol
InChI Key: XQPZRJNDHJNIOA-DTIOYNMSSA-N
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Description

2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a chemical compound with the molecular formula C12H24N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine derivative.

    Amidation Reaction: The piperidine derivative is then reacted with an appropriate amine to form the desired amide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-ethylpropanamide: A simpler analog without the piperidine ring.

    N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide: Lacks the amino group.

Uniqueness

2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is unique due to its combination of functional groups and the presence of the piperidine ring. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

InChI

InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-7-5-6-8-14(11)3/h10-11H,4-9,13H2,1-3H3/t10?,11-/m0/s1

InChI Key

XQPZRJNDHJNIOA-DTIOYNMSSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCCN1C)C(=O)C(C)N

Canonical SMILES

CCN(CC1CCCCN1C)C(=O)C(C)N

Origin of Product

United States

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